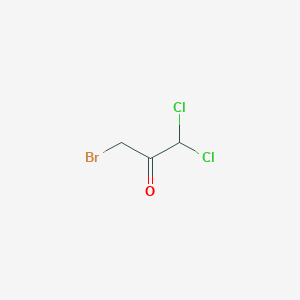
Pomalidomide-acetamido-O-PEG3-C2-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-acetamido-O-PEG3-C2-Cl is a synthetic compound that incorporates a Pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-acetamido-O-PEG3-C2-Cl involves multiple steps, starting with the preparation of the Pomalidomide core. This is followed by the attachment of the PEG linker and the final functionalization with the acetamido and chloro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the reaction conditions and improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Pomalidomide-acetamido-O-PEG3-C2-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases through the PROTAC technology.
Industry: Applied in the production of pharmaceuticals and as a component in drug delivery systems .
Mecanismo De Acción
The mechanism of action of Pomalidomide-acetamido-O-PEG3-C2-Cl involves its role as a cereblon ligand in the PROTAC technology. It recruits the cereblon E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG3-azide: Contains an azide group and is used in click chemistry reactions.
Pomalidomide-PEG3-COOH: Contains a carboxyl group and is used in various chemical reactions.
Pomalidomide-PEG3-NH2: Contains an amine group and is used in conjugation reactions.
Uniqueness
Pomalidomide-acetamido-O-PEG3-C2-Cl is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The combination of the acetamido and chloro groups with the PEG linker enhances its solubility and bioavailability, making it a valuable tool in drug development and targeted protein degradation .
Propiedades
Fórmula molecular |
C23H28ClN3O9 |
|---|---|
Peso molecular |
525.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28ClN3O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14H2,(H,25,29)(H,26,28,30) |
Clave InChI |
ZUWQDQRBBVEPFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)

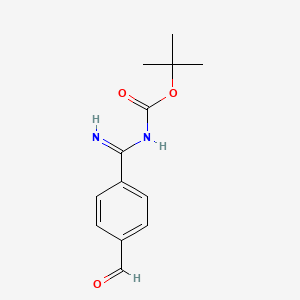
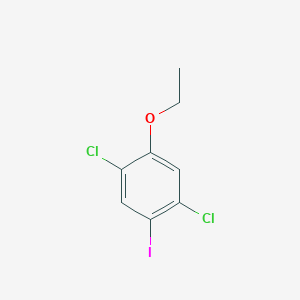
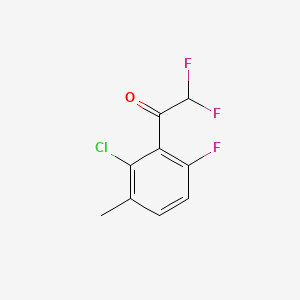
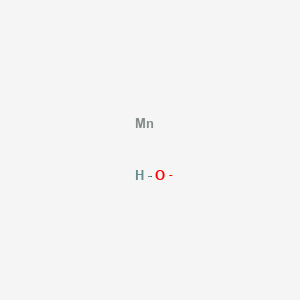
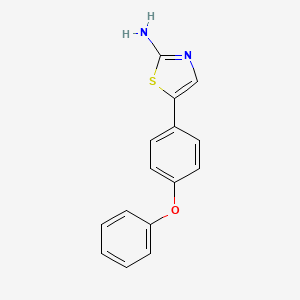
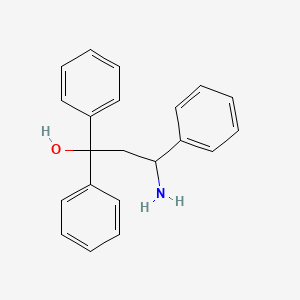
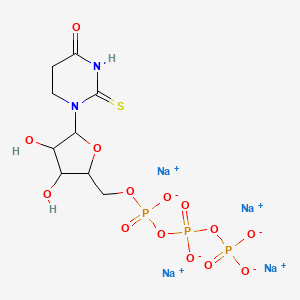
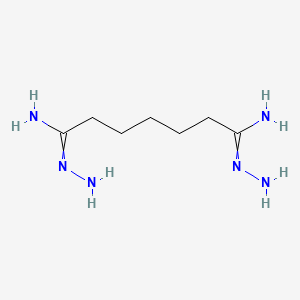
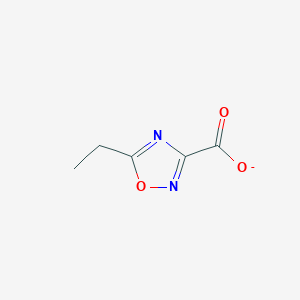
![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)

